molecular formula C12H16N4O2 B12479971 N-{3-[(E)-morpholin-4-yldiazenyl]phenyl}acetamide

N-{3-[(E)-morpholin-4-yldiazenyl]phenyl}acetamide

Cat. No.: B12479971
M. Wt: 248.28 g/mol
InChI Key: OCFQOHGZPRTQNF-UHFFFAOYSA-N
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Description

N-{3-[(1E)-2-(morpholin-4-yl)diazen-1-yl]phenyl}acetamide is an organic compound that belongs to the class of cinnamic acids and derivatives. This compound is characterized by the presence of a morpholine ring and a diazenyl group attached to a phenyl ring, which is further connected to an acetamide group. The unique structure of this compound makes it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(1E)-2-(morpholin-4-yl)diazen-1-yl]phenyl}acetamide typically involves the reaction of 3-nitroaniline with morpholine in the presence of a reducing agent to form the corresponding diazenyl derivative. This intermediate is then acetylated using acetic anhydride to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 80°C

    Solvent: Ethanol or methanol

    Catalyst: Acidic or basic catalysts depending on the specific step

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(1E)-2-(morpholin-4-yl)diazen-1-yl]phenyl}acetamide undergoes several types of chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction can lead to the formation of amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, alkylating agents

Major Products

    Oxidation Products: Nitro derivatives

    Reduction Products: Amines

    Substitution Products: Halogenated or alkylated phenyl derivatives

Scientific Research Applications

N-{3-[(1E)-2-(morpholin-4-yl)diazen-1-yl]phenyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-{3-[(1E)-2-(morpholin-4-yl)diazen-1-yl]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The diazenyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The morpholine ring may enhance the compound’s solubility and facilitate its transport across cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[(1E)-2-(morpholin-4-yl)diazen-1-yl]phenyl}propionamide
  • N-{3-[(1E)-2-(morpholin-4-yl)diazen-1-yl]phenyl}butyramide

Uniqueness

N-{3-[(1E)-2-(morpholin-4-yl)diazen-1-yl]phenyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the acetamide group differentiates it from its propionamide and butyramide analogs, potentially leading to different pharmacokinetic and pharmacodynamic properties.

This comprehensive overview highlights the significance of N-{3-[(1E)-2-(morpholin-4-yl)diazen-1-yl]phenyl}acetamide in various scientific domains

Properties

Molecular Formula

C12H16N4O2

Molecular Weight

248.28 g/mol

IUPAC Name

N-[3-(morpholin-4-yldiazenyl)phenyl]acetamide

InChI

InChI=1S/C12H16N4O2/c1-10(17)13-11-3-2-4-12(9-11)14-15-16-5-7-18-8-6-16/h2-4,9H,5-8H2,1H3,(H,13,17)

InChI Key

OCFQOHGZPRTQNF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)N=NN2CCOCC2

Origin of Product

United States

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